molecular formula C20H25N5O7S2 B10763001 2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B10763001
M. Wt: 511.6 g/mol
InChI Key: DASYMCLQENWCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefetamet Pivoxil is the pivalate ester prodrug form of cefetamet, a semi-synthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. After oral administration of cefetamet pivoxil, the ester bond is cleaved, releasing active cefetamet.

Biological Activity

The compound 2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic molecule that exhibits significant biological activity. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The compound features a thiazole ring and a bicyclic structure which contributes to its biological activity. The presence of various functional groups enhances its interaction with biological targets.

The primary mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes :
    • It acts as an inhibitor of fructose-1,6-bisphosphatase (FBPase), which plays a crucial role in gluconeogenesis and glucose metabolism .
    • It also inhibits leukotriene A4 hydrolase (LTA4H), an enzyme involved in the synthesis of pro-inflammatory mediators .

Antimicrobial Activity

Research indicates that compounds similar to the one have shown antimicrobial properties. The thiazole moiety is often associated with antibacterial activity against various pathogens.

Anticancer Properties

Studies have suggested that related thiazole derivatives exhibit cytotoxic effects on cancer cell lines. For instance, aminothiadiazole, a related compound, has been evaluated in clinical trials for its effects on squamous cell carcinoma of the esophagus but showed limited efficacy .

Anti-inflammatory Effects

The inhibition of LTA4H suggests potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The modulation of leukotriene levels can impact conditions such as asthma and arthritis.

Case Studies and Clinical Trials

While there are no direct clinical trials specifically for the compound , related thiazole compounds have been investigated:

  • Phase II Trials : A study involving aminothiadiazole demonstrated no significant response in patients with advanced esophageal cancer, indicating the need for further research to optimize efficacy .
  • In Vivo Studies : Research on similar compounds has shown effects on purine and pyrimidine metabolism in leukemia models, suggesting potential applications in hematological malignancies .

Data Tables

PropertyValue
Molecular FormulaC18H23N5O5S
Molecular Weight405.46 g/mol
SolubilitySoluble in DMSO and water
Pharmacological ActionsInhibitor of FBPase and LTA4H

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASYMCLQENWCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861208
Record name [(2,2-Dimethylpropanoyl)oxy]methyl 7-[2-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.